N-({N'-[(E)-(3-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
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Overview
Description
N-({N’-[(E)-(3-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a synthetic organic compound that features a complex structure with both chlorophenyl and fluorobenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(3-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves a multi-step process. One common route includes the condensation of 3-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 3-fluorobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(3-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({N’-[(E)-(3-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(3-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Chlorophenyl)methyl]-4-fluorobenzamide
- N-(3-chloro-4-methoxyphenyl)-1-{N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}formamide
Uniqueness
N-({N’-[(E)-(3-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is unique due to its specific combination of chlorophenyl and fluorobenzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13ClFN3O2 |
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Molecular Weight |
333.74 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C16H13ClFN3O2/c17-13-5-1-3-11(7-13)9-20-21-15(22)10-19-16(23)12-4-2-6-14(18)8-12/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |
InChI Key |
NQVCUVVRIJAYHI-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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